6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
CAS No.: 7496-50-6
VCID: VC2130508
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound with the CAS number 7496-50-6 and molecular formula C₈H₁₂N₂S. It is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including antimicrobial and analgesic properties. This compound is also referred to as 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine or 4,5,6,7-tetrahydro-6-methylbenzo[d]thiazol-2-amine. Synonyms and Identifiers
Research Findings and Potential ApplicationsWhile detailed research findings specific to 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are scarce, its structural components suggest potential applications in medicinal chemistry. The benzothiazole moiety is often associated with pharmacological effects, making derivatives like this compound candidates for further investigation in drug development. Synthesis and Chemical BehaviorThe synthesis of benzothiazole derivatives typically involves the reaction of appropriate precursors to form the benzothiazole ring. For 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, specific synthesis methods are not detailed in available literature, but it likely follows similar principles as other benzothiazole compounds. Data Table: Key Information
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 7496-50-6 | ||||||||||||||
Product Name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | ||||||||||||||
Molecular Formula | C8H12N2S | ||||||||||||||
Molecular Weight | 168.26 g/mol | ||||||||||||||
IUPAC Name | 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | ||||||||||||||
Standard InChI | InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) | ||||||||||||||
Standard InChIKey | PWQFLEIGKAIACN-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC1CCC2=C(C1)SC(=N2)N | ||||||||||||||
Canonical SMILES | CC1CCC2=C(C1)SC(=N2)N | ||||||||||||||
PubChem Compound | 346922 | ||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume